N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N-prop-2-en-1-ylalaninamide
Description
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N-prop-2-en-1-ylalaninamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, a methylsulfonyl group, and a prop-2-en-1-ylalaninamide moiety
Properties
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-prop-2-enylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-5-10-15-14(17)11(2)16(21(4,18)19)12-6-8-13(20-3)9-7-12/h5-9,11H,1,10H2,2-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZVQTBGMVRWTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC=C)N(C1=CC=C(C=C1)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N-prop-2-en-1-ylalaninamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxyphenylboronic acid with a suitable halide under Suzuki-Miyaura coupling conditions.
Introduction of the Methylsulfonyl Group: The methoxyphenyl intermediate is then reacted with a sulfonyl chloride to introduce the methylsulfonyl group.
Formation of the Prop-2-en-1-ylalaninamide Moiety: The final step involves the reaction of the intermediate with an appropriate amine to form the prop-2-en-1-ylalaninamide moiety.
Industrial Production Methods
Industrial production of N2-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N-prop-2-en-1-ylalaninamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N-prop-2-en-1-ylalaninamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N-prop-2-en-1-ylalaninamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N2-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N-prop-2-en-1-ylalaninamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N- {4- [2- (4-Methoxyphenyl)-1H-Benzimidazole-1-Sulfonyl] Phenyl} Acetamide: This compound has a similar methoxyphenyl and sulfonyl structure but differs in its benzimidazole moiety.
Pyrimidine Derivatives: These compounds share some structural similarities and exhibit similar biological activities, such as anti-inflammatory effects.
Methylsulfonyl Indole-Benzimidazole Derivatives: These compounds also contain a methylsulfonyl group and have shown anticancer properties.
Uniqueness
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N-prop-2-en-1-ylalaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
